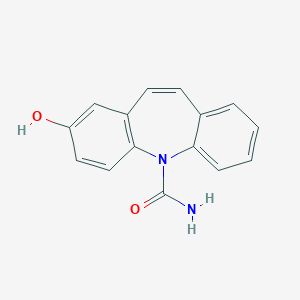

2-Hydroxycarbamazepine

説明

Significance as a Primary Carbamazepine (B1668303) Metabolite in Physiological Systems

The metabolism of carbamazepine is a complex process primarily occurring in the liver, leading to the formation of over 30 different metabolites. mdpi.comirispublishers.com While the main metabolic pathway involves the conversion of carbamazepine to carbamazepine-10,11-epoxide (B195693), the formation of hydroxylated metabolites like 2-hydroxycarbamazepine represents another important, though less predominant, route. smpdb.caaesnet.org

The generation of this compound is facilitated by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2A6, CYP2B6, and CYP2E1. This contrasts with the formation of its isomer, 3-hydroxycarbamazepine (B22271), which is primarily catalyzed by CYP2B6 and CYP3A4. researchgate.net Although considered a minor metabolite, this compound is significant because it can be further oxidized. smpdb.caresearchgate.net This secondary oxidation, mediated by CYP3A4, can lead to the formation of a potentially reactive iminoquinone metabolite. smpdb.caresearchgate.net This bioactivation pathway is a key area of research, as such reactive intermediates may be implicated in certain adverse drug reactions. researchgate.netresearchgate.net

Historical Context of Research on Carbamazepine Metabolites

The journey to understanding the metabolic fate of carbamazepine began after its discovery in 1953 by Swiss chemist Walter Schindler and its subsequent introduction as a treatment for trigeminal neuralgia and epilepsy in the 1960s. irispublishers.comd-nb.infowikipedia.org Early research primarily focused on the major active metabolite, carbamazepine-10,11-epoxide.

It was not until later that the complexity of carbamazepine's biotransformation, including the formation of hydroxylated metabolites like this compound, was fully appreciated. The 2000s saw significant advancements in elucidating the specific roles of various cytochrome P450 enzymes in these hydroxylation pathways. Research published in the early 2000s began to characterize the specific human P450 enzymes responsible for the formation of both 2- and 3-hydroxylated metabolites. researchgate.netcore.ac.uk Further studies in the mid to late 2000s delved into the bioactivation of these hydroxylated metabolites, identifying the potential for this compound to be converted into reactive species. smpdb.caresearchgate.netresearchgate.net This historical progression highlights a shift from identifying major metabolic pathways to a more nuanced understanding of the roles of minor metabolites and their potential clinical implications.

Research Paradigms and Evolving Scientific Understanding

The scientific understanding of this compound has evolved from simple identification to a more sophisticated appreciation of its role in the broader context of drug metabolism and potential toxicity. Initially, research focused on identifying and quantifying the various metabolites of carbamazepine. nih.govnih.gov This led to the development of advanced analytical techniques capable of detecting a range of metabolites in different matrices. csbsju.eduresearchgate.net

The paradigm then shifted towards understanding the enzymatic pathways responsible for the formation of these metabolites. This involved in-vitro studies using human liver microsomes and recombinant P450 enzymes to pinpoint the specific enzymes involved in the hydroxylation of carbamazepine. researchgate.netresearchgate.net

More recently, the focus has expanded to include the concept of "bioactivation," where a seemingly minor metabolite like this compound is investigated as a precursor to a reactive metabolite. researchgate.netresearchgate.netresearchgate.net This line of inquiry is crucial for investigating the mechanisms behind idiosyncratic drug reactions. researchgate.net The current research paradigm integrates knowledge of metabolic pathways, enzymatic kinetics, and the chemical properties of metabolites to build a comprehensive picture of a drug's behavior in the body. This includes the use of physiologically based pharmacokinetic (PBPK) models to predict drug and metabolite concentrations in various populations.

The ongoing research into this compound and other carbamazepine metabolites also extends to environmental science, where the presence and fate of these compounds in wastewater and surface water are of increasing concern. mdpi.comnih.govcsbsju.edu

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-hydroxybenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-15(19)17-13-4-2-1-3-10(13)5-6-11-9-12(18)7-8-14(11)17/h1-9,18H,(H2,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZIYMMSJFWLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218201 | |

| Record name | 2-Hydroxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68011-66-5 | |

| Record name | 2-Hydroxycarbamazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68011-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxycarbamazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068011665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68011-66-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCARBAMAZEPINE, 2- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UT0PR32AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of 2 Hydroxycarbamazepine

Enzymatic Formation from Carbamazepine (B1668303) Hydroxylation

The formation of 2-Hydroxycarbamazepine occurs through the direct hydroxylation of the carbamazepine molecule. This reaction is catalyzed by a group of heme-containing enzymes known as cytochrome P450s (CYPs), which are primarily located in the liver. clinpgx.orgd-nb.info In vitro studies using human liver microsomes have demonstrated that the conversion rate to this compound is substantially lower than to 3-hydroxycarbamazepine (B22271). researchgate.net Despite being a minor pathway, the 2-hydroxylation of carbamazepine involves contributions from several distinct CYP isoforms. nih.gov

Research has identified that at least five different cytochrome P450 enzymes are significant contributors to the formation of this compound. researchgate.netnih.gov The involvement of multiple enzymes suggests a redundant and complex metabolic process for this specific biotransformation. The relative contribution of each isoform can vary, highlighting the multifaceted nature of carbamazepine metabolism. nih.gov

CYP1A2 is a notable contributor to the 2-hydroxylation of carbamazepine. nih.gov Studies have shown that this isoform is responsible for approximately 13-18% of the formation of this compound. researchgate.net Furthermore, carbamazepine has been observed to have an inducing effect on the metabolic activity of CYP1A2, which may influence the rate of this metabolic pathway. nih.gov

CYP2A6 also plays a significant role in the generation of this compound from its parent compound. nih.gov Its estimated contribution to this metabolic reaction is in the range of 13-18%. researchgate.net Like CYP1A2, carbamazepine administration has been associated with the induction of CYP2A6 activity. nih.gov

The CYP2B6 isoform is another key enzyme involved in carbamazepine 2-hydroxylation. nih.gov Its contribution is estimated to be between 13-18% of the total formation of this compound. researchgate.net In studies using a panel of human liver microsomes, the rates of this compound formation showed a strong correlation with CYP2B6 activity. nih.gov

Among the enzymes involved, CYP2E1 has been identified as the greatest contributor to the 2-hydroxylation of carbamazepine. nih.gov This isoform is responsible for approximately 30% of the intrinsic clearance (Clint) related to the formation of this compound. researchgate.net The significant role of CYP2E1 is further supported by findings that chemical inhibitors specific to this enzyme, such as 4-methylpyrazole (B1673528), markedly decrease the production of this compound. researchgate.netnih.gov

The CYP3A4 and CYP3A5 isoforms, often considered together as CYP3A4/5 due to their similarities, are also significant contributors to the formation of this compound. nih.govmdpi.com Their contribution is estimated to be approximately 13-18%. researchgate.net While CYP3A4 is a major catalyst for other carbamazepine metabolic pathways, such as the formation of 3-hydroxycarbamazepine and carbamazepine-10,11-epoxide (B195693), its role in 2-hydroxylation is part of a collaborative effort with other P450 enzymes. clinpgx.orgdoaj.org The use of CYP3A inhibitors like ketoconazole (B1673606) has been shown to reduce the formation of this compound. researchgate.netnih.gov

Interactive Data Table: Estimated Contributions of CYP Isoforms to this compound Formation

| CYP Isoform | Estimated Contribution (%) | Key Findings |

| CYP1A2 | ~ 13-18% | Significant contributor; induced by carbamazepine. researchgate.netnih.gov |

| CYP2A6 | ~ 13-18% | Significant contributor; induced by carbamazepine. researchgate.netnih.gov |

| CYP2B6 | ~ 13-18% | Significant contributor; formation rate correlates strongly with its activity. researchgate.netnih.gov |

| CYP2E1 | ~ 30% | Makes the greatest contribution to the reaction. researchgate.netnih.gov |

| CYP3A4/5 | ~ 13-18% | Significant contributor; inhibited by ketoconazole. researchgate.netnih.gov |

Quantitative Comparative Analysis of Carbamazepine Hydroxylation Sites

The hydroxylation of carbamazepine is a key metabolic pathway, leading to the formation of various hydroxylated metabolites, including this compound and 3-hydroxycarbamazepine. The rates and specificity of these reactions are dependent on the specific cytochrome P450 (CYP) isoforms involved.

Differential Rates of 2-Hydroxylation versus 3-Hydroxylation

In vitro studies utilizing human liver microsomes have demonstrated a significant difference in the formation rates of this compound and 3-hydroxycarbamazepine. The formation of 3-hydroxycarbamazepine occurs at a rate more than 25 times greater than that of this compound when carbamazepine concentrations range from 30 to 300 microM. researchgate.netresearchgate.net This indicates that 3-hydroxylation is a more prominent metabolic pathway for carbamazepine in the human liver compared to 2-hydroxylation. researchgate.netresearchgate.net

Secondary Metabolism and Reactive Metabolite Formation of this compound

This compound can undergo further metabolism, leading to the formation of reactive metabolites. researchgate.netnih.gov This secondary metabolic pathway is considered a potential contributor to the idiosyncratic adverse reactions associated with carbamazepine. nih.govresearchgate.netnih.gov

Bioactivation to Carbamazepine Iminoquinone (CBZ-IQ)

A critical step in the secondary metabolism of this compound is its bioactivation to a reactive iminoquinone species, carbamazepine iminoquinone (CBZ-IQ). researchgate.netresearchgate.netnih.gov This conversion is a key event in a proposed bioactivation pathway that may be involved in carbamazepine-induced hypersensitivity. researchgate.netresearchgate.netnih.gov The formation of CBZ-IQ can proceed through an intermediate, 2-hydroxyiminostilbene (B51969) (2-OHIS). researchgate.netnih.gov However, evidence also suggests a direct oxidation of this compound to CBZ-IQ by cytochromes P450, followed by NADPH-mediated reduction to 2-OHIS. researchgate.netnih.gov The reactive nature of CBZ-IQ is demonstrated by its ability to react with sulfhydryl-containing nucleophiles like glutathione (B108866) and N-acetylcysteine. nih.gov

CYP3A4-Dependent Oxidation Pathways

The oxidation of this compound is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4. researchgate.netnih.gov In vitro studies have shown that CYP3A4 is the primary catalyst responsible for the conversion of this compound to 2-OHIS, with a catalytic rate more than 10 times that of other capable enzymes such as CYP1A1, CYP2C19, and CYP3A7. nih.gov The significant role of CYP3A4 is further supported by the observation that inhibitors of CYP3A enzymes markedly reduce the formation of 2-OHIS in human liver microsomes. nih.gov This CYP3A4-dependent secondary oxidation of this compound represents a significant pathway for the formation of thiol-reactive metabolites. researchgate.net

Table 1: Cytochrome P450 Isoforms Involved in this compound Metabolism

| Metabolic Step | Primary CYP Isoform(s) | Other Contributing Isoforms |

|---|---|---|

| Formation of 2-Hydroxyiminostilbene (2-OHIS) from this compound | CYP3A4 | CYP1A1, CYP2C19, CYP3A7 |

Table 2: Kinetic Parameters for the Formation of 2,3-Dihydroxycarbamazepine (B1261368) by cDNA-Expressed Human P450 Enzymes

| Enzyme | S50 (μM) |

|---|---|

| CYP2C19 | 30 |

S50 represents the substrate concentration at which half-maximal velocity is achieved. researchgate.net

Proposed Alternative Bioactivation Schemes

While one proposed bioactivation pathway involves the formation of 2-hydroxyiminostilbene (2-OHIS) as an intermediate, an alternative scheme has been suggested. researchgate.netnih.gov This alternative pathway posits the direct oxidation of this compound by cytochrome P450 (P450) enzymes to a highly reactive species, carbamazepine iminoquinone (CBZ-IQ). researchgate.netnih.gov This iminoquinone is then subject to a subsequent reduction to form the more stable 2-OHIS. nih.gov This two-step process, with direct oxidation followed by reduction, represents a significant alternative to the scheme where 2-OHIS is formed first and then oxidized. researchgate.net

Formation of 2-Hydroxyiminostilbene (2-OHIS) as an Intermediate

The conversion of this compound to 2-hydroxyiminostilbene (2-OHIS) is a critical secondary oxidation step in its metabolism. In vitro studies utilizing human liver microsomes (HLMs) and cDNA-expressed enzymes have identified the specific P450 isoforms responsible for this transformation. nih.gov Cytochrome P450 3A4 (CYP3A4) has been identified as the primary enzyme catalyzing the formation of 2-OHIS from 2-OHCBZ. nih.gov The rate of 2-OHIS formation by CYP3A4 is more than ten times greater than that of other contributing enzymes, such as CYP1A1, CYP2C19, and CYP3A7. nih.gov The significant role of CYP3A4 is further substantiated by findings that its inhibitors markedly decrease the formation of 2-OHIS in HLMs. nih.gov The kinetics of this formation in HLMs are consistent with monophasic, Michaelis-Menten kinetics. nih.gov The urine of patients taking carbamazepine has been found to contain the glucuronide of 2-hydroxyiminostilbene, confirming its formation in vivo. nih.gov

As part of the alternative bioactivation scheme, NADPH plays a crucial role in the reduction of the carbamazepine iminoquinone (CBZ-IQ) intermediate. nih.gov According to this proposed mechanism, this compound is first oxidized directly by P450 enzymes to the reactive CBZ-IQ. nih.gov Subsequently, this iminoquinone undergoes an NADPH-mediated reduction to yield 2-hydroxyiminostilbene (2-OHIS). nih.gov This reduction step is a key feature of the pathway that distinguishes it from a direct conversion of 2-OHCBZ to 2-OHIS.

Mechanisms of Thiol-Reactive Metabolite Generation

The bioactivation of this compound leads to the formation of metabolites capable of reacting with thiol-containing nucleophiles like glutathione (GSH). nih.govnih.gov Research indicates that 2-OHCBZ itself does not directly form thiol adducts. nih.gov Instead, its secondary metabolites, specifically 2-hydroxyiminostilbene (2-OHIS) and the carbamazepine iminoquinone (CBZ-IQ), are the species that exhibit reactivity towards thiols. nih.gov The iminoquinone, in particular, is a reactive electrophile that readily interacts with sulfhydryl groups. nih.gov The CYP3A4-dependent oxidation of 2-OHCBZ is therefore a critical pathway for producing these thiol-reactive intermediates. nih.gov

Studies have demonstrated that the reactive metabolites of this compound form conjugates with both glutathione (GSH) and N-acetylcysteine (NAC). nih.govnih.gov These conjugation reactions are a key detoxification mechanism, as they neutralize the reactive electrophilic species. hyphadiscovery.com It has been shown that while 2-OHCBZ itself is unreactive, stable adducts are formed when its downstream metabolites, 2-OHIS or CBZ-IQ, are used as substrates in the presence of GSH or NAC. nih.govnih.gov The formation of these conjugates serves as evidence for the generation of reactive intermediates during the metabolism of 2-OHCBZ. nih.gov The presence of a metabolite presumed to be a glutathione conjugate of the reactive iminoquinone has been detected in the urine of patients, further supporting this pathway in vivo. nih.gov

Formation of Catechol (2,3-Dihydroxycarbamazepine) and Quinone Metabolites

A significant metabolic pathway for carbamazepine and its hydroxylated metabolites involves the formation of a catechol, specifically 2,3-dihydroxycarbamazepine (2,3-diOHCBZ). nih.govresearchgate.net This catechol is a common metabolite in the pathways originating from both this compound and 3-hydroxycarbamazepine. nih.gov The formation of this catechol is a precursor step to a subsequent bioactivation, where 2,3-diOHCBZ is oxidized to a reactive o-quinone metabolite. nih.govresearchgate.net This o-quinone is considered a potential contributor to the idiosyncratic toxicity associated with the parent drug, as quinones are soft electrophiles that react readily with nucleophiles. researchgate.net

The enzymatic conversion to 2,3-dihydroxycarbamazepine (2,3-diOHCBZ) is catalyzed by specific cytochrome P450 enzymes. nih.govnih.gov Extensive in vitro studies using human liver microsomes and cDNA-expressed enzymes have identified CYP3A4 and CYP2C19 as the primary catalysts for this reaction. nih.govresearchgate.netnih.gov These enzymes exhibit different affinities for the substrate; studies have shown CYP2C19 to be a high-affinity enzyme (S50 = 30 μM) and CYP3A4 to be a low-affinity enzyme (S50 = 203 μM) for the formation of 2,3-diOHCBZ. researchgate.netnih.gov The contribution of each enzyme can vary among individuals depending on their P450 expression profile. nih.gov In most cases, CYP3A4 appears to be the dominant enzyme, though in some instances, CYP2C19 can be the principal catalyst. nih.gov The involvement of CYP3A4 is further supported by the significant impairment of 2,3-diOHCBZ formation in the presence of CYP3A inhibitors. nih.gov

Table 1: Enzymes Involved in the Metabolism of this compound and its Derivatives

| Metabolic Step | Product(s) | Primary Enzymes | Other Contributing Enzymes |

|---|---|---|---|

| Oxidation of this compound | 2-Hydroxyiminostilbene (2-OHIS) / Carbamazepine Iminoquinone (CBZ-IQ) | CYP3A4 nih.gov | CYP1A1, CYP2C19, CYP3A7 nih.gov |

| Formation of Catechol | 2,3-Dihydroxycarbamazepine (2,3-diOHCBZ) | CYP3A4, CYP2C19 nih.govresearchgate.netnih.gov | N/A |

Pharmacological and Toxicological Implications of 2 Hydroxycarbamazepine

Pharmacological Activity of 2-Hydroxycarbamazepine

The pharmacological profile of this compound is primarily understood in the context of its parent drug, carbamazepine (B1668303). Its direct therapeutic contribution is considered less significant than that of other metabolites.

Assessment of Anticonvulsant Properties

Unlike carbamazepine and its major active metabolite, carbamazepine-10,11-epoxide (B195693), this compound is not considered to possess potent anticonvulsant properties itself. nih.gov The primary therapeutic action of carbamazepine is attributed to its ability to modulate voltage-gated sodium channels, an effect largely carried by the parent drug and the carbamazepine-10,11-epoxide metabolite. frontiersin.org Research has focused more on the role of this compound as a precursor in metabolic pathways rather than as a direct-acting anticonvulsant agent.

Role in Carbamazepine-Induced Idiosyncratic Toxicity

Idiosyncratic adverse drug reactions (IADRs) associated with carbamazepine, such as hypersensitivity reactions and hepatitis, are thought to be mediated by reactive metabolites rather than the parent drug itself. washington.edu this compound is a key precursor in one of the proposed bioactivation pathways leading to these toxicities. washington.edunih.gov

Investigations into Reactive Metabolite-Mediated Mechanisms

Research indicates that this compound undergoes further oxidation to form chemically reactive species. washington.eduacs.org A proposed bioactivation pathway involves the conversion of this compound into a highly reactive carbamazepine iminoquinone (CBZ-IQ). nih.govnih.govresearchgate.net This process is believed to proceed through an intermediate, 2-hydroxyiminostilbene (B51969) (2-OHIS). nih.govresearchgate.net In vitro studies have identified CYP3A4 as the primary enzyme responsible for the secondary oxidation of this compound to these reactive intermediates. nih.gov While CYP3A4 is the main catalyst, other enzymes like CYP1A1 and CYP2C19 may also contribute to a lesser extent. nih.gov

| Metabolic Step | Primary Enzymes Involved | References |

|---|---|---|

| Formation of this compound from Carbamazepine | CYP1A2, CYP2A6, CYP2B6, CYP2E1, CYP3A4 | researchgate.net |

| Oxidation of this compound to 2-Hydroxyiminostilbene (2-OHIS) | CYP3A4 (preferentially), CYP1A1, CYP2C19, CYP3A7 | nih.gov |

| Bioactivation to Carbamazepine Iminoquinone (CBZ-IQ) | CYP3A4 | nih.govnih.gov |

Studies on Protein Adduct Formation and Neoantigen Generation

The reactive metabolites derived from this compound, particularly carbamazepine iminoquinone (CBZ-IQ), are electrophilic and can covalently bind to cellular macromolecules like proteins. nih.govnih.gov This formation of protein adducts is a critical event in the initiation of an immune response. nih.gov When these adducts are formed, they can alter the structure of endogenous proteins, creating novel epitopes known as neoantigens. 111.68.96 The immune system may recognize these neoantigens as foreign, leading to the activation of T-cells and a subsequent inflammatory response that can manifest as skin rashes or hepatitis. nih.govexplorationpub.com Studies have shown that intermediates like 2-OHIS and CBZ-IQ readily form conjugates with thiol-containing molecules such as glutathione (B108866) and N-acetylcysteine, demonstrating their reactivity towards nucleophilic residues found in proteins. nih.govresearchgate.net

In Vitro Assessment of Hepatotoxicity Attributed to this compound and Related Metabolites

The hepatotoxic potential of carbamazepine and its metabolites has been investigated in various in vitro models. dergipark.org.tr Liver injury from carbamazepine is linked to the generation of reactive metabolites via P450 enzymes. pensoft.netdergipark.org.tr Studies using rat models have specifically implicated the formation of this compound and 3-hydroxycarbamazepine (B22271) in the development of liver injury. dergipark.org.trresearchgate.net In vitro experiments using human liver cell lines, such as HepG2, are employed to assess the cytotoxicity of drugs. dergipark.org.tr In such models, exposure to carbamazepine leads to decreased cell viability and increased production of reactive oxygen species (ROS), indicating oxidative stress, a known mechanism of cellular damage. dergipark.org.tr While direct comparative data for this compound is part of a broader metabolic toxicity profile, the evidence points to its secondary metabolites as key contributors to the observed hepatotoxic effects. dergipark.org.trresearchgate.net

| Assay | Cell Line | Observation with Carbamazepine Treatment | References |

|---|---|---|---|

| MTT (Cell Viability) | HepG2 | Concentration-dependent decrease in cell viability (e.g., 40.17% decrease at 0.00316 mM). | dergipark.org.tr |

| Reactive Oxygen Species (ROS) Levels | HepG2 | Increased DCF fluorescence, indicating higher H2O2 formation and oxidative stress. | dergipark.org.tr |

| Liver Injury Model | Rat Model | Development of liver injury attributed to the presence of this compound and 3-hydroxycarbamazepine. | dergipark.org.trresearchgate.net |

Pharmacokinetic and Pharmacodynamic Investigations of 2 Hydroxycarbamazepine

In Vitro Pharmacokinetic Characterization

The in vitro characterization of 2-hydroxycarbamazepine formation is crucial for understanding its metabolic pathway. This involves determining key enzymatic parameters and identifying the specific enzymes responsible for its synthesis from the parent compound, carbamazepine (B1668303).

Determination of Enzyme Kinetic Parameters (e.g., K_m, V_max)

Studies utilizing human liver microsomes (HLMs) have established that the formation of this compound from carbamazepine follows monophasic Michaelis-Menten kinetics. In these in vitro systems, the 2-hydroxylation pathway is a minor route compared to other metabolic transformations of carbamazepine. The apparent kinetic parameters for this specific reaction have been determined as follows:

Apparent K_m (Michaelis constant): ~1640 µM

Apparent V_max (maximum reaction velocity): ~5.71 pmol/mg of protein/min

These values indicate a relatively low affinity and low capacity pathway for the formation of this compound when compared to the 3-hydroxylation pathway, which exhibits an apparent V_max approximately 25 times greater. nih.gov

Studies in Human Liver Microsomes (HLMs) and Recombinant Enzymes

Investigations using both HLMs and a panel of cDNA-expressed recombinant cytochrome P450 (CYP) enzymes have successfully identified the key catalysts in the formation of this compound. While several P450 isoforms can catalyze this reaction, their relative contributions vary. nih.gov

The formation of this compound is a minor metabolic pathway for carbamazepine. researchgate.netaesnet.org Studies with recombinant enzymes have shown that multiple P450s contribute to its formation. nih.gov After adjusting for the relative abundance of these enzymes in the human liver, it was determined that at least five P450 isoforms make significant contributions to the intrinsic clearance (Cl_int) associated with this compound formation. nih.gov

Chemical inhibition studies in HLMs support these findings. The use of isoform-selective inhibitors has demonstrated that 4-methylpyrazole (B1673528) (a CYP2E1 inhibitor), ketoconazole (B1673606) (a CYP3A inhibitor), and 7-EFC (a CYP2B6 inhibitor) can all decrease the formation of this compound. nih.gov Further metabolism of this compound to a potentially reactive iminoquinone metabolite is catalyzed primarily by CYP3A4.

Table 1: Contribution of Recombinant CYP450 Enzymes to this compound Formation

In Vivo Pharmacokinetics in Biological Systems

The study of this compound within living organisms provides essential context to the in vitro findings, detailing its concentrations in plasma and distribution throughout the body.

Plasma Concentration Profiles and Metabolite Ratios in Patient Populations

Population pharmacokinetic (PK) models have been developed to characterize the behavior of carbamazepine and its metabolites, including this compound (2OH-CBZ), in both healthy individuals and patient populations. nih.gov In these studies, plasma concentrations of 2OH-CBZ are quantified using methods like liquid chromatography-tandem mass spectrometry. nih.govcore.ac.uk The calibration range for assays measuring 2OH-CBZ in human plasma has been reported as 0.92–118.18 ng/mL, with documented inter-day and intra-day coefficients of variation of 5.5% and 4.7%, respectively. nih.govcore.ac.uk

Consistent with in vitro findings that show 3-hydroxycarbamazepine (B22271) is formed at a much higher rate, the plasma concentrations of this compound are generally lower than those of other major metabolites. nih.gov

Clearance and Tissue Distribution Studies

Population PK models aim to generate estimates for the clearance of carbamazepine metabolites. nih.gov The 2-hydroxylation pathway represents a minor route of elimination for the parent drug. researchgate.net

Information on the specific tissue distribution of this compound in humans is limited. However, studies on the parent drug, carbamazepine, show it crosses the placenta and distributes to various tissues, with higher concentrations found in the liver and kidney compared to the lung and brain. drugbank.com Studies on the related compound hydroxycarbazepine (a metabolite of oxcarbazepine) in postmortem cases indicate that liver and kidney concentrations are of a similar magnitude to blood concentrations. nih.gov More directly, research in fish has identified this compound in the gills, intestine, liver, brain, and muscle tissue following exposure to carbamazepine. conicet.gov.arconicet.gov.ar

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating this compound

PBPK models are sophisticated computational tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. PBPK models for carbamazepine have been developed to better understand its complex and nonlinear pharmacokinetics, as well as its potential for drug-drug interactions (DDIs). researchgate.netnih.gov

Development and Validation of Parent-Metabolite PBPK Models

The development of physiologically based pharmacokinetic (PBPK) models for carbamazepine invariably involves accounting for its various metabolites, including this compound. Although this compound is a minor metabolite, its formation and subsequent elimination are incorporated into comprehensive parent-metabolite PBPK models to fully characterize the disposition of carbamazepine. researchgate.netresearchgate.net These models are constructed using software such as GastroPlus® or PK-Sim and integrate data from in vitro and in vivo studies to simulate the pharmacokinetic profile of the parent drug and its metabolites. nih.govmdpi.com

The development process for a parent-metabolite PBPK model that includes this compound typically follows a structured approach. Initially, a PBPK model for the parent drug, carbamazepine, is established and validated against clinical data. This parent model includes detailed descriptions of absorption, distribution, metabolism, and excretion (ADME) processes. The metabolic pathways leading to the formation of various metabolites are then incorporated. For this compound, this involves defining the enzymatic reactions responsible for its formation from carbamazepine. mdpi.com

In vitro studies using human liver microsomes (HLMs) have been crucial in identifying the specific cytochrome P450 (CYP) enzymes responsible for the 2-hydroxylation of carbamazepine. Research has shown that multiple P450 isoforms contribute to the formation of this compound, including CYP1A2, CYP2A6, CYP2B6, CYP2E1, and CYP3A4. researchgate.netdrugbank.com The contribution of each enzyme to the intrinsic clearance for the formation of this compound has been estimated, with CYP2E1 playing the most significant role. drugbank.com These enzymatic activities are described by Michaelis-Menten kinetics, and the apparent kinetic parameters (K_m and V_max) determined from in vitro experiments are key inputs for the PBPK model. researchgate.net

To simplify complex PBPK models, some researchers have focused on the major contributing enzymes. For instance, in one model, the formation of hydroxylated carbamazepine metabolites was simplified to include only the actions of CYP2B6 and CYP3A4. researchgate.net Once the metabolic pathways are defined, the model is further developed by incorporating the distribution and elimination of this compound itself. This includes its own potential for metabolism, primarily through further oxidation by CYP3A4 to reactive intermediates. nih.gov

Validation of these parent-metabolite PBPK models is a critical step. The model's predictive performance is evaluated by comparing simulated plasma concentration-time profiles of both the parent drug and the metabolite against observed clinical data. researchgate.net A model is generally considered validated if the predicted pharmacokinetic parameters, such as the area under the curve (AUC) and maximum concentration (C_max), fall within a predefined range (e.g., 0.5- to 2-fold) of the observed values. researchgate.net

Table 1: Cytochrome P450 Isoforms Involved in the Formation of this compound

| Enzyme | Contribution to Intrinsic Clearance (Cl_int) | Reference |

|---|---|---|

| CYP1A2 | ~13-18% | drugbank.com |

| CYP2A6 | ~13-18% | drugbank.com |

| CYP2B6 | ~13-18% | drugbank.com |

| CYP2E1 | ~30% | drugbank.com |

| CYP3A4 | ~13-18% | drugbank.com |

Table 2: In Vitro Kinetic Parameters for the Formation of this compound in Human Liver Microsomes

| Parameter | Value | Reference |

|---|---|---|

| Apparent K_m | ~1640 µM | researchgate.net |

| Apparent V_max | ~5.71 pmol/mg protein/min | researchgate.net |

Elucidation of Nonlinear Pharmacokinetics

The pharmacokinetics of this compound are intrinsically linked to the nonlinear pharmacokinetics of its parent compound, carbamazepine. Nonlinearity in pharmacokinetics occurs when the body's processing of a drug (absorption, distribution, metabolism, or excretion) does not change proportionally with the dose. mdpi.com For this compound, this nonlinearity primarily arises from the enzymatic processes involved in its formation and the phenomenon of auto-induction by carbamazepine. mdpi.com

The formation of this compound from carbamazepine is catalyzed by several CYP450 enzymes and has been shown to follow saturable, monophasic Michaelis-Menten kinetics in in vitro systems. researchgate.net This means that as the concentration of carbamazepine increases, the enzymes responsible for its conversion to this compound can become saturated. Once saturation is reached, the rate of formation of the metabolite no longer increases in proportion to the increase in the parent drug's concentration, a hallmark of nonlinear pharmacokinetics. mdpi.com

A significant factor contributing to the nonlinear pharmacokinetics is the auto-induction of metabolizing enzymes by carbamazepine. Carbamazepine is a well-known inducer of CYP3A4. d-nb.info This enzyme is not only one of the catalysts for the formation of this compound but is also the primary enzyme responsible for its subsequent oxidative metabolism. drugbank.comnih.gov Upon repeated administration, carbamazepine increases the expression of CYP3A4, which in turn accelerates its own metabolism, including the pathways leading to this compound and the further metabolism of this compound itself. d-nb.info This change in metabolic rate over time results in time-dependent pharmacokinetics, which is a form of nonlinearity. The elimination half-life of carbamazepine, for instance, decreases significantly with chronic dosing due to this auto-induction. d-nb.info

Furthermore, the subsequent metabolism of this compound to a potentially reactive iminoquinone species is also primarily catalyzed by CYP3A4 and exhibits Michaelis-Menten kinetics. nih.govresearchgate.net This secondary metabolic step can also become saturated at high concentrations, further contributing to the complex and nonlinear disposition of the metabolite. Therefore, the pharmacokinetics of this compound cannot be viewed in isolation but are a component of the broader nonlinear pharmacokinetic profile of carbamazepine, driven by saturable enzyme kinetics and auto-induction of key metabolic enzymes. mdpi.com

Table 3: Factors Contributing to the Nonlinear Pharmacokinetics of this compound

| Factor | Mechanism | Consequence | Reference |

|---|---|---|---|

| Saturable Formation | The formation of this compound from carbamazepine follows Michaelis-Menten kinetics, leading to enzyme saturation at higher concentrations. | The rate of metabolite formation does not increase proportionally with the dose of the parent drug. | researchgate.net |

| Enzyme Auto-induction | Carbamazepine induces CYP3A4, an enzyme involved in both the formation and subsequent metabolism of this compound. | The metabolic clearance of both carbamazepine and this compound increases over time with repeated dosing. | d-nb.info |

| Saturable Metabolism | The further oxidation of this compound by CYP3A4 also follows saturable kinetics. | The elimination rate of the metabolite can become limited at high concentrations. | nih.govresearchgate.net |

Drug Drug Interactions Involving 2 Hydroxycarbamazepine Pathways

Impact on Cytochrome P450 Enzyme Activity

The cytochrome P450 (CYP) system of enzymes, primarily located in the liver, is central to the metabolism of a vast number of drugs, including carbamazepine (B1668303) and its metabolites. longdom.org The formation of 2-hydroxycarbamazepine itself is catalyzed by several CYP isoforms.

The formation of this compound is a component of the broader metabolic profile of carbamazepine, which is a known inducer of several CYP enzymes, most notably CYP3A4. d-nb.info Enzyme induction is a process where a drug increases the synthesis of a particular enzyme, leading to an accelerated metabolism of other drugs (or the drug itself) that are substrates for that enzyme. sps.nhs.uk This auto-induction by carbamazepine can affect its own metabolism, including the pathways leading to this compound. d-nb.infonih.gov

Conversely, enzyme inhibition occurs when a drug blocks the activity of a CYP enzyme, slowing down the metabolism of other drugs that are substrates for that enzyme. sps.nhs.uk While carbamazepine is primarily an inducer, its metabolites can be involved in inhibitory interactions. aesnet.org For instance, fluoxetine (B1211875) has been shown to inhibit the metabolism of carbamazepine, likely by affecting minor elimination pathways such as the formation of 3-hydroxycarbamazepine (B22271), rather than the major CYP3A4-mediated pathway. aesnet.org This highlights that interactions can be specific to certain metabolic routes.

The secondary oxidation of this compound is a potential bioactivation pathway. researchgate.netnih.gov This process, primarily mediated by CYP3A4, can lead to the formation of reactive metabolites. researchgate.netnih.gov These reactive species have the potential to covalently bind to cellular components, including enzymes, which can lead to mechanism-based inhibition, a type of irreversible inhibition where the enzyme is permanently inactivated. nih.gov

Table 1: Mechanisms of CYP450 Interaction Related to this compound

| Interaction Mechanism | Description | Relevance to this compound |

|---|---|---|

| Enzyme Induction | Increased synthesis of CYP enzymes, leading to faster metabolism of substrate drugs. sps.nhs.uk | Carbamazepine, the parent drug, is a potent inducer of CYP3A4, which influences its own overall metabolism, including the formation of its hydroxylated metabolites. d-nb.info |

| Reversible Inhibition | Temporary blockage of an enzyme's active site by an inhibitor drug. sps.nhs.uk | Drugs that inhibit the specific CYP isoforms responsible for this compound formation could increase carbamazepine concentrations. |

| Mechanism-Based Inactivation | Irreversible inactivation of an enzyme by a reactive metabolite formed during the metabolic process. nih.gov | The bioactivation of this compound by CYP3A4 can form reactive intermediates, though studies have shown this does not lead to time-dependent inactivation of CYP3A4 itself. researchgate.netnih.gov |

Multiple cytochrome P450 isoforms are involved in the metabolism of carbamazepine to its hydroxylated metabolites. The formation of this compound is catalyzed by a range of CYPs, including CYP1A2, CYP2A6, CYP2B6, and CYP2E1. The subsequent bioactivation of this compound to a potentially reactive iminoquinone metabolite is predominantly carried out by CYP3A4. researchgate.netnih.gov

In vitro studies using human liver microsomes and cDNA-expressed enzymes have been crucial in identifying the specific roles of these isoforms. Research has shown that CYP3A4 is the primary enzyme responsible for the conversion of this compound to 2-hydroxyiminostilbene (B51969) (2-OHIS), a precursor to the reactive carbamazepine iminoquinone (CBZ-IQ). researchgate.netnih.gov Other enzymes like CYP1A1, CYP2C19, and CYP3A7 can also form 2-OHIS, but at a much lower rate than CYP3A4. nih.gov The formation rate of 2-OHIS in human liver microsomes shows a significant correlation with CYP3A4/5 and CYP2B6 activities. nih.gov

Despite the formation of reactive intermediates from this compound by CYP3A4, studies have indicated that neither this compound nor its subsequent metabolites, 2-OHIS and CBZ-IQ, cause time-dependent inactivation of CYP3A4 activity. researchgate.netnih.gov This is an important distinction, as time-dependent inactivation can lead to more profound and longer-lasting drug interactions. However, the formation of reactive metabolites from other carbamazepine pathways, such as the one involving 3-hydroxycarbamazepine, has been shown to cause time-dependent inactivation of CYP3A4. nih.govresearchgate.net

Table 2: CYP Isoforms Involved in this compound Metabolism

| CYP Isoform | Role in this compound Pathway |

|---|---|

| CYP1A2 | Involved in the initial formation of this compound from carbamazepine. |

| CYP2A6 | Contributes to the formation of this compound. |

| CYP2B6 | Participates in the formation of this compound. |

| CYP2E1 | Involved in the formation of this compound. |

| CYP3A4 | Plays a crucial role in the bioactivation of this compound to 2-hydroxyiminostilbene. researchgate.netnih.gov |

Clinical Relevance of this compound in Polypharmacy and Therapeutic Monitoring

The complex metabolism of carbamazepine, including the formation of metabolites like this compound, has significant clinical implications, particularly in the context of polypharmacy. nih.gov Patients taking carbamazepine often have comorbid conditions that require treatment with multiple medications, increasing the risk of drug-drug interactions. nih.govdoctorlib.org

Carbamazepine's potent induction of CYP3A4 can significantly reduce the plasma concentrations and efficacy of co-administered drugs that are substrates of this enzyme. d-nb.infomaryland.gov This necessitates careful consideration of drug combinations and may require dose adjustments. maryland.gov For instance, the co-administration of carbamazepine with certain antiretrovirals, anticoagulants, or statins can lead to treatment failure or reduced effectiveness of these agents. d-nb.infomaryland.gov

The potential for DDIs underscores the importance of a thorough medication review for patients on carbamazepine. maryland.gov The induction of CYP enzymes by carbamazepine can alter the metabolism of many other drugs, and conversely, other drugs can inhibit or induce the enzymes responsible for carbamazepine's metabolism, including the pathways leading to this compound, thereby affecting its plasma concentrations and clinical effects. aesnet.orgnih.gov

Analytical and Bioanalytical Methodologies for 2 Hydroxycarbamazepine

Quantitative Analysis in Biological Matrices

The determination of 2-hydroxycarbamazepine levels in biological matrices such as plasma and serum is essential for pharmacokinetic studies and therapeutic drug monitoring. Several analytical methods have been established for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) being the most prominent.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the quantification of this compound in biological samples. jchemrev.comresearchgate.net This method offers a balance of reliability and cost-effectiveness.

Methodologies often involve a solid-phase extraction (SPE) step to clean up the plasma sample and a reversed-phase C18 column for chromatographic separation. researchgate.net The mobile phase composition is optimized to achieve good resolution between this compound and other related compounds. For instance, a mobile phase consisting of water, methanol, and acetonitrile (B52724) can be employed. researchgate.net UV detection is typically set at a specific wavelength, such as 210 nm, to monitor the elution of the analyte. semanticscholar.orgnih.gov

Validation studies for HPLC-UV methods have demonstrated good linearity over relevant concentration ranges, with correlation coefficients often exceeding 0.99. jchemrev.comresearchgate.net These methods have been successfully applied to analyze plasma samples from patients, proving their utility in clinical settings. semanticscholar.orgnih.gov

Table 1: Example of HPLC-UV Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Water:Methanol:Acetonitrile |

| Flow Rate | 1 mL/min |

| Detection | UV at 210 nm |

| Sample Preparation | Solid-Phase Extraction |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the bioanalysis of this compound. semanticscholar.orgmdpi.comnih.gov This technique combines the superior separation capabilities of liquid chromatography with the precise mass identification of tandem mass spectrometry.

LC-MS/MS methods can simultaneously quantify this compound along with its parent drug, carbamazepine (B1668303), and other metabolites in a single run. semanticscholar.orgnih.gov The use of a stable isotope-labeled internal standard, such as carbamazepine-D2N15, ensures high accuracy and precision. mdpi.com The analysis is typically performed in the selected reaction monitoring (SRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. thermofisher.comcsbsju.edu

These methods exhibit excellent linearity over a wide concentration range and have very low limits of quantification (LLOQ), often in the nanogram per milliliter (ng/mL) range. nih.govnih.gov The high sensitivity of LC-MS/MS makes it particularly suitable for pharmacokinetic studies where low concentrations of the metabolite may be present. nih.gov

Table 2: Performance Characteristics of a Validated LC-MS/MS Method

| Parameter | Result |

|---|---|

| Linearity (r) | > 0.997 |

| Intra-day Precision (%CV) | < 12% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy | 85.9% - 114.5% |

| Recovery | 94.6% - 105% |

Advanced Sample Preparation Strategies (e.g., Solid-Phase Extraction, QuEChERS)

Effective sample preparation is a critical step to remove interferences from the complex biological matrix and to concentrate the analyte before instrumental analysis.

Solid-Phase Extraction (SPE) is a widely adopted technique for the analysis of this compound in plasma and aqueous samples. semanticscholar.orgcsbsju.edunih.gov Various SPE cartridges, such as Oasis HLB and C18, have been successfully used to extract the analyte. semanticscholar.orgcsbsju.edu The SPE process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with an appropriate solvent. This technique provides high recovery rates, often ranging from 87% to over 100%. semanticscholar.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another popular sample preparation method, particularly in the analysis of multiple residues in various matrices. xn--untersuchungsmter-bw-nzb.deorscience.ru The QuEChERS approach involves an initial extraction with an organic solvent (like acetonitrile) and salts, followed by a dispersive SPE (d-SPE) cleanup step using a sorbent to remove matrix components. xn--untersuchungsmter-bw-nzb.demdpi.com This method is known for its speed and efficiency. xn--untersuchungsmter-bw-nzb.de A developed QuEChERS method for carbamazepine and its metabolites demonstrated detection limits as low as 0.1 to 0.2 µg/g. orscience.ru

Method Validation for Precision, Accuracy, and Detection Limits

Validation of analytical methods is essential to ensure the reliability and reproducibility of the results. europa.eu Bioanalytical method validation guidelines from regulatory bodies like the European Medicines Agency (EMA) provide a framework for these assessments. europa.eu

Key validation parameters include:

Precision: The closeness of repeated measurements, expressed as the coefficient of variation (CV). For bioanalytical methods, intra- and inter-day precision should typically be within ±15% (±20% for the LLOQ). europa.eu

Accuracy: The closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. Accuracy should also generally be within ±15% (±20% for the LLOQ). europa.eu

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.com

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. sci-hub.se

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com

Recovery: The efficiency of the extraction process. semanticscholar.org

Detection and Monitoring in Environmental Samples

The presence of pharmaceuticals and their metabolites in the environment is a growing concern. This compound has been detected in various environmental compartments, necessitating robust analytical methods for its monitoring. csbsju.edunih.gov

Analysis in Aqueous Samples (Surface Water, Wastewater)

LC-MS/MS combined with solid-phase extraction is the predominant technique for the determination of this compound in aqueous samples like surface water and wastewater. csbsju.edunih.govaminer.org This approach allows for the detection of the compound at very low concentrations, often in the nanogram per liter (ng/L) range. sci-hub.seresearchgate.net

Studies have shown that this compound is frequently detected in wastewater treatment plant (WWTP) influents and effluents, as well as in surface waters. csbsju.edusci-hub.seresearchgate.net For instance, in one study, this compound was found in wastewater effluent at a concentration of around 16 ng/L. sci-hub.se The recoveries of the analyte from different water matrices using SPE are generally high, ranging from 83.6% to 103.5%. csbsju.edunih.gov

The development of sensitive analytical methods is crucial for assessing the fate and transport of this compound in the aquatic environment and for evaluating the effectiveness of wastewater treatment processes in its removal. d-nb.info

Table 3: Recovery of this compound from Environmental Water Samples using SPE-LC-MS/MS

| Sample Matrix | Recovery Rate (%) |

|---|---|

| Surface Water | 95.7 - 102.9 |

| STP Effluent | 90.6 - 103.5 |

| STP Influent | 83.6 - 102.2 |

STP: Sewage Treatment Plant csbsju.edunih.gov

Detection in Environmental Solids (Sediments)

The detection of this compound in environmental solids, particularly river and marine sediments, is a critical aspect of monitoring the environmental fate of its parent compound, carbamazepine. As a transformation product, its presence in sediments indicates biotic or abiotic degradation processes. nih.gov

Analytical methodologies for detecting this compound in sediments typically involve sophisticated extraction and instrumental analysis techniques. Pressurized Liquid Extraction (PLE) and Ultrasonic Extraction are common methods for isolating the compound from the complex sediment matrix. nih.govresearchgate.net Following extraction, the quantification is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.govresearchgate.net

Research conducted in an urban Japanese river represents one of the first instances of detecting this compound in river sediments. nih.gov In this study, the compound was detected at concentrations up to 108 ng/kg. nih.gov The analytical approach utilized ultrasonic extraction followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov Another study investigating a coastal lagoon in Northwest Mexico reported this compound in sediment samples within a mass fraction range of 1.13–1.86 ng g⁻¹ (dry weight). mdpi.com

In a mesocosm experiment designed to track the fate of carbamazepine, this compound was identified as a degradation product in the sediment. researchgate.net This study employed Pressurized-Liquid Extraction for sample preparation and subsequent analysis by LC-MS/MS. researchgate.net The detection of this compound in sediments highlights its role as a metabolite in these environmental compartments. researchgate.net

| Parameter | Methodology/Finding | Source |

| Extraction Technique | Pressurized Liquid Extraction (PLE), Ultrasonic Extraction | nih.govresearchgate.net |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govresearchgate.net |

| Reported Concentration (Japan) | Up to 108 ng/kg | nih.gov |

| Reported Concentration (Mexico) | 1.13–1.86 ng g⁻¹ (d.w.) | mdpi.com |

Quantification in Biota Samples (Fish, Molluscs)

The quantification of this compound in aquatic organisms such as fish and molluscs is essential for understanding its bioaccumulation potential and metabolic pathways. The presence of this metabolite in biota can result from either direct uptake from the environment or the internal metabolism of the parent compound, carbamazepine. nih.gov

Analytical methods for quantifying this compound in biota often utilize a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) extraction method. researchgate.net This is followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate and sensitive measurement. researchgate.net

Several studies have documented the presence of this compound in various fish species. In a study of wild fish from polluted river sites in the USA, this compound was one of the most prevalent compounds, detected in 42% of fish fillet samples. nih.govmdpi.com Concentrations were generally below 10 ng/g. nih.govmdpi.com Another study detected carbamazepine and its metabolite this compound at concentrations up to 8 ng/g and 2.5 ng/g, respectively, in fish muscle. mdpi.com

The metabolization of carbamazepine appears to be species-dependent. For instance, in a controlled laboratory experiment, the mollusc Dreissena polymorpha was found to metabolize carbamazepine, leading to the formation of this compound. researchgate.net In contrast, studies on other molluscs like Mytilus galloprovincialis did not detect this metabolite. nih.gov Similarly, while some fish species like Jenynsia multidentata have been shown to metabolize carbamazepine to this compound, it was not detected in studies with rainbow trout liver fractions. nih.govconicet.gov.ar

| Parameter | Methodology/Finding | Source |

| Extraction Technique | QuEChERS (Quick Easy Cheap Effective Rugged and Safe) | researchgate.net |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |

| Prevalence in US River Fish | 42% of fish fillet samples | nih.govmdpi.com |

| Concentration in Fish Muscle | Up to 2.5 ng/g | mdpi.com |

| Metabolizing Organism (Mollusc) | Dreissena polymorpha | researchgate.net |

| Metabolizing Organism (Fish) | Jenynsia multidentata | nih.govconicet.gov.ar |

Environmental Impact and Ecotoxicology of 2 Hydroxycarbamazepine

Occurrence and Persistence in Aquatic Environments

2-Hydroxycarbamazepine, a major human metabolite of the anti-epileptic drug carbamazepine (B1668303), is now a frequently detected substance in various aquatic compartments. Its presence is a direct consequence of the widespread use of its parent compound and the limited efficiency of conventional wastewater treatment plants (WWTPs) in removing these substances. nih.govacs.org

Studies across the globe have documented the occurrence of this compound in WWTP influents and effluents, surface waters, and even in sediments and aquatic organisms. nih.govresearchgate.netnih.gov For instance, in a French study, mean concentrations of carbamazepine metabolites, including this compound, reached up to 0.52 µg L⁻¹ in water. researchgate.net Another study in Serbia identified this compound at concentrations of around 16 ng L⁻¹ in the effluent from a sewage treatment plant. sci-hub.se Similarly, research in Canada found this compound in all wastewater samples collected at different treatment stages. nih.gov

The persistence of this compound in aquatic environments is a significant concern. Like its parent compound, it is resistant to microbial degradation. sfei.org This resistance to breakdown contributes to its "pseudo-persistent" nature, where its continuous introduction into aquatic systems leads to sustained environmental concentrations. acs.org The environmental persistence of such pharmaceutical compounds is influenced by factors like pH, light, temperature, and the variety and activity of microorganisms present. acs.org

Here is an interactive data table showing the concentration of this compound in various water sources:

| Water Source | Concentration | Location | Reference |

| French Rivers (water) | up to 0.52 µg L⁻¹ (mean for metabolites) | France | researchgate.net |

| Sewage Treatment Plant Effluent | ~16 ng L⁻¹ | Serbia | sci-hub.se |

| Untreated Biosolids | 1.9 µg/kg (dry weight) | Canada | nih.gov |

| Treated Biosolids | 3.4 µg/kg (dry weight) | Canada | nih.gov |

| Surface Water | Detected (concentration not specified) | Canada | nih.gov |

| Wastewater Effluent | Detected (concentration not specified) | Minnesota, USA | nih.gov |

Biotransformation and Bioaccumulation in Aquatic Organisms

Once in the aquatic environment, this compound can be taken up by aquatic organisms, leading to bioaccumulation and potential biotransformation.

Metabolization Pathways in Fish and Molluscs

Research has shown that aquatic organisms, including fish and molluscs, can metabolize carbamazepine and its metabolites.

In a laboratory study, the fish species Jenynsia multidentata was exposed to carbamazepine. Analysis of its tissues revealed the presence of this compound in the gills, intestine, liver, brain, and muscle. conicet.gov.arnih.gov This finding suggests that the fish are capable of metabolizing the parent compound into this compound. conicet.gov.arnih.gov Another study also reported the presence of this compound in the gills and muscle of J. multidentata. researchgate.net

Molluscs have also been observed to metabolize carbamazepine. In an outdoor mesocosm experiment, the mollusc Dreissena polymorpha was found to metabolize carbamazepine, leading to the formation of this compound. researchgate.net The detection of this compound in bivalve samples from Spain, with concentrations reaching 1 ng g⁻¹, further supports the understanding that these organisms can metabolize carbamazepine. researchgate.net

The table below summarizes the detection of this compound in different aquatic organisms and their tissues:

| Organism | Tissue | Finding | Reference |

| Jenynsia multidentata (Fish) | Gills, Intestine, Liver, Brain, Muscle | Presence of 2-OH-CBZ after exposure to CBZ | conicet.gov.arnih.gov |

| Jenynsia multidentata (Fish) | Gills, Muscle | Presence of 2-OH-CBZ | researchgate.net |

| Dreissena polymorpha (Mollusc) | Whole organism | Metabolization of CBZ to 2-OH-CBZ | researchgate.net |

| Bivalves | Tissue | Concentrations reaching 1 ng g⁻¹ | researchgate.net |

Ecological Risk Assessment Considerations for Environmental Metabolites

QSAR (Quantitative Structure-Activity Relationship) models have been used to predict the ecotoxicity of carbamazepine and its metabolites. These models suggest that while diclofenac (B195802) and its metabolites may be more toxic, the carbamazepine family of compounds still warrants ecotoxicological evaluation. researchgate.net A preliminary environmental risk assessment has indicated that certain transformation products of pharmaceuticals could present a greater risk than their parent compounds to aquatic organisms. researchgate.net

It is crucial to recognize that aquatic ecosystems are exposed to a mixture of the parent drug and its metabolites. psu.edu The combined and potentially synergistic effects of these compounds are still largely unknown and represent a significant knowledge gap in environmental toxicology. psu.edubusca-tox.com Therefore, future ecological risk assessments should ideally consider the presence and potential toxicity of major metabolites like this compound to provide a more accurate evaluation of the environmental impact of pharmaceuticals.

Future Research Directions and Translational Perspectives

Advanced Elucidation of Bioactivation Pathways and Reactive Metabolite Profiles

The biotransformation of carbamazepine (B1668303) (CBZ) is complex, leading to the formation of numerous metabolites, some of which are stable while others are reactive and potentially toxic. A minor but significant metabolic pathway involves the hydroxylation of the aromatic ring to form 2-hydroxycarbamazepine (2-OHCBZ) and 3-hydroxycarbamazepine (B22271) (3-OHCBZ). smpdb.ca These hydroxylated metabolites are considered precursors to reactive intermediates that may contribute to idiosyncratic drug reactions. nih.gov

The formation of 2-OHCBZ is catalyzed by multiple cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2A6, CYP2B6, and CYP2E1. nih.gov In contrast, the formation of 3-OHCBZ is primarily mediated by CYP2B6 and CYP3A4. nih.gov While the production of 3-OHCBZ occurs at a significantly higher rate than that of 2-OHCBZ in human liver microsomes, the subsequent bioactivation of 2-OHCBZ is of particular interest. nih.gov

A key bioactivation step is the secondary oxidation of 2-OHCBZ. nih.gov This process is predominantly catalyzed by CYP3A4 and leads to the formation of a potentially reactive species, carbamazepine iminoquinone (CBZ-IQ). smpdb.canih.govresearchgate.net The generation of CBZ-IQ is thought to proceed through an intermediate, 2-hydroxyiminostilbene (B51969) (2-OHIS). nih.govresearchgate.net In vitro studies have shown that CYP3A4 is highly efficient in converting 2-OHCBZ to 2-OHIS. nih.gov While other enzymes like CYP1A1, CYP2C19, and CYP3A7 can also catalyze this reaction, their contribution is substantially lower. nih.gov

This CYP3A4-dependent pathway results in the formation of thiol-reactive metabolites, which can form conjugates with glutathione (B108866) and N-acetylcysteine. nih.govresearchgate.net The formation of these reactive species, such as CBZ-IQ and o-quinones, is a critical area of ongoing research as they are implicated in the covalent binding to cellular proteins, potentially triggering immune-mediated adverse drug reactions. nih.gov

Further research is necessary to fully characterize all the reactive metabolites formed from 2-OHCBZ and to understand the precise mechanisms by which they lead to toxicity. The use of advanced analytical techniques, such as high-resolution mass spectrometry, will be crucial in identifying and quantifying these transient and highly reactive species. A deeper understanding of these pathways is essential for developing strategies to mitigate the risks associated with carbamazepine therapy.

Development of Pharmacogenomic Markers for Individualized Therapy and Toxicity Prediction

The significant inter-individual variability in the metabolism and response to carbamazepine highlights the potential of pharmacogenomics to personalize therapy and predict toxicity. Genetic polymorphisms in enzymes responsible for metabolizing carbamazepine, including those that form and process this compound, are key areas of investigation. nih.gov

Several cytochrome P450 enzymes are involved in the metabolism of carbamazepine. nih.gov Polymorphisms in the genes encoding these enzymes can influence the metabolic profile of the drug and, consequently, the risk of adverse reactions.

Key enzymes and their associated genetic variants include:

CYP3A4 and CYP3A5: These enzymes are crucial for the metabolism of carbamazepine. nih.govdrugbank.com Genetic variations in CYP3A5, for instance, have been linked to differences in steady-state concentrations of carbamazepine and may influence the likelihood of toxicity. nih.govnih.gov Some studies suggest that individuals with certain CYP3A5 mutant alleles may have a longer drug half-life and reduced clearance, potentially increasing the risk of adverse effects. nih.govnih.gov

CYP2C8, CYP2B6, and CYP1A2: These enzymes also contribute to carbamazepine metabolism. nih.govnih.govdrugbank.com Polymorphisms in CYP1A2 have been associated with variations in carbamazepine clearance. nih.gov

UGT2B7: This enzyme is responsible for the glucuronidation of carbamazepine and its metabolites, a major detoxification pathway. drugbank.comresearchgate.net Genetic variants in UGT2B7, such as UGT2B72*, have been studied for their potential impact on carbamazepine plasma levels. researchgate.net

Glutathione S-transferases (GSTs): These enzymes are involved in the detoxification of reactive metabolites. elsevier.es Null alleles in GSTM1, for example, have been associated with an increased risk of hepatotoxicity in some patients treated with carbamazepine. elsevier.es

The development of reliable pharmacogenomic markers would allow for the pre-screening of patients to identify those at higher risk for developing toxicity from carbamazepine and its metabolites, including those derived from this compound. This would enable clinicians to make more informed decisions regarding drug choice and to tailor therapy to the individual's genetic makeup, thereby improving safety and efficacy. Further research is needed to validate these associations in diverse populations and to integrate this knowledge into clinical practice. nih.gov

Table 1: Key Enzymes and Genes in this compound Metabolism and Their Pharmacogenomic Relevance

| Enzyme/Gene | Role in Metabolism | Potential Impact of Genetic Polymorphisms |

| CYP1A2 | Formation of this compound. nih.gov | Variations in carbamazepine clearance. nih.gov |

| CYP2A6 | Formation of this compound. nih.gov | Contribution to inter-individual variability in metabolism. |

| CYP2B6 | Formation of this compound and 3-hydroxycarbamazepine. nih.gov | Altered metabolite ratios and potential for toxicity. |

| CYP2E1 | Formation of this compound. nih.gov | Contribution to the overall metabolic profile. |

| CYP3A4 | Secondary oxidation of this compound to reactive metabolites. nih.gov | Key determinant of the rate of bioactivation. |

| CYP3A5 | Metabolism of carbamazepine. nih.govdrugbank.com | Association with steady-state drug concentrations and toxicity risk. nih.govnih.gov |

| UGT2B7 | Glucuronidation of carbamazepine and its metabolites. drugbank.comresearchgate.net | Influence on detoxification pathways and plasma drug levels. researchgate.net |

| GSTM1 | Detoxification of reactive metabolites. elsevier.es | Association with hepatotoxicity in individuals with null alleles. elsevier.es |

Exploration of Novel Therapeutic Strategies Targeting Metabolite Formation

Given the role of reactive metabolites in the potential toxicity of carbamazepine, a promising avenue for future research is the development of novel therapeutic strategies aimed at minimizing their formation. This could involve the design of new drugs with altered metabolic profiles or the co-administration of agents that modulate metabolic pathways.

One approach is the development of new antiepileptic drugs that are structurally related to carbamazepine but are metabolized differently to avoid the production of toxic intermediates. For example, eslicarbazepine (B1671253) acetate (B1210297) was designed to limit the formation of the carbamazepine-10,11-epoxide (B195693), a known reactive metabolite. nih.gov Similar strategies could be employed to design drugs that are less likely to be converted to this compound and its subsequent reactive products.

Another potential strategy is to modulate the activity of the enzymes involved in the bioactivation of this compound. Since CYP3A4 is the primary enzyme responsible for the secondary oxidation of this compound to reactive species, the targeted inhibition of this enzyme could reduce the formation of these toxic metabolites. nih.gov However, this approach must be carefully considered, as CYP3A4 is involved in the metabolism of many other drugs, and its inhibition could lead to significant drug-drug interactions. journalagent.com

Conversely, enhancing the detoxification pathways for this compound and its reactive metabolites could also be a viable strategy. This might involve the induction of enzymes such as UGT2B7, which is involved in the glucuronidation and subsequent excretion of carbamazepine and its hydroxylated metabolites. researchgate.net

Furthermore, research into the development of adjunctive therapies that can scavenge reactive metabolites or protect cells from their damaging effects is warranted. The co-administration of antioxidants or other cytoprotective agents could potentially mitigate the toxicity associated with the bioactivation of this compound.

Ultimately, a deeper understanding of the structure-activity relationships that govern the metabolism of carbamazepine and its analogues will be crucial for the rational design of safer and more effective antiepileptic drugs.

Enhanced Environmental Monitoring and Remediation Technologies for Pharmaceuticals and Their Metabolites

The widespread use of carbamazepine has led to its detection, along with its metabolites, in various environmental compartments, including wastewater, surface water, and even drinking water. nih.govbohrium.comnih.govnih.gov Due to its persistence and resistance to conventional wastewater treatment processes, carbamazepine is often considered a marker for pharmaceutical pollution. nih.govbohrium.com The presence of this compound in environmental samples has also been reported, highlighting the need for comprehensive monitoring and effective remediation strategies. nih.govnih.gov

Conventional wastewater treatment plants often exhibit low removal efficiencies for carbamazepine and its metabolites. nih.govbohrium.commdpi.com In some cases, the concentration of certain metabolites has been observed to increase during treatment, possibly due to the cleavage of conjugate metabolites back to their parent forms. nih.gov This underscores the limitations of current biological treatment methods for these compounds. mdpi.com

To address this challenge, research is increasingly focused on advanced oxidation processes (AOPs) for the removal of persistent pharmaceuticals like carbamazepine and its metabolites. mdpi.comfrontiersin.org AOPs, such as ozonation, UV/H2O2 treatment, and Fenton-like processes, generate highly reactive hydroxyl radicals that can effectively degrade these compounds. mdpi.comfrontiersin.orgresearchgate.netnih.gov

Table 2: Advanced Oxidation Processes for Carbamazepine and Metabolite Removal

| Technology | Description | Efficacy |

| Ozonation | Involves the use of ozone (O3) to oxidize organic pollutants. frontiersin.org | Can be effective, especially when combined with other processes like activated carbon filtration. mdpi.com |

| UV/H₂O₂ | Utilizes ultraviolet (UV) light to generate hydroxyl radicals from hydrogen peroxide (H₂O₂). nih.gov | Shown to efficiently degrade carbamazepine, with the potential for subsequent mineralization of oxidation byproducts by microorganisms. nih.gov |

| Fenton and Photo-Fenton | Uses iron salts and hydrogen peroxide to produce hydroxyl radicals. | Can achieve high degradation efficiency. |

| Electrochemical Oxidation | Employs an electric current to generate oxidizing species. | A promising technology for the removal of refractory pharmaceuticals. mdpi.com |

| Dielectric Barrier Discharge | A type of non-thermal plasma technology that generates reactive species. | Has demonstrated rapid degradation of carbamazepine in water. frontiersin.org |

Future research should focus on optimizing these AOPs to ensure the complete mineralization of carbamazepine and its metabolites, including this compound, to non-toxic end products. It is also crucial to investigate the formation of transformation products during these treatment processes and to assess their potential toxicity. cabidigitallibrary.org The development of cost-effective and scalable remediation technologies is essential for reducing the environmental burden of these persistent pharmaceutical compounds. Furthermore, the establishment of robust and sensitive analytical methods for the routine monitoring of carbamazepine and its metabolites in environmental matrices is necessary to assess the effectiveness of treatment strategies and to protect ecosystem and human health. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.